6-bromo-4-nitro-1H-indazole-3-carbonitrile

Synthetic Chemistry Medicinal Chemistry Building Blocks

This indazole scaffold supplies three non-interchangeable functional groups—6-bromo, 4-nitro, and 3-carbonitrile—enabling sequential Suzuki coupling, reduction, and nitrile transformation without protecting-group manipulation. The 6-bromo pattern raises XLogP3 to 2.1 compared to the 6-chloro analog (≈1.8), allowing decoupled control of lipophilicity versus TPSA (98.3 Ų). ≥97% purity ensures reliable SAR data for kinase-fragment libraries and nNOS inhibitor programs.

Molecular Formula C8H3BrN4O2
Molecular Weight 267.04 g/mol
CAS No. 885518-60-5
Cat. No. B3293527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-nitro-1H-indazole-3-carbonitrile
CAS885518-60-5
Molecular FormulaC8H3BrN4O2
Molecular Weight267.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2C#N)[N+](=O)[O-])Br
InChIInChI=1S/C8H3BrN4O2/c9-4-1-5-8(6(3-10)12-11-5)7(2-4)13(14)15/h1-2H,(H,11,12)
InChIKeyOOBSOEUVDQTYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-nitro-1H-indazole-3-carbonitrile (CAS 885518-60-5): A Multifunctional Indazole Building Block for Medicinal Chemistry and Kinase Inhibitor Discovery


6-Bromo-4-nitro-1H-indazole-3-carbonitrile is a heterocyclic indazole derivative featuring three orthogonal functional groups: a bromo substituent at the 6-position, a nitro group at the 4-position, and a carbonitrile at the 3-position [1]. This substitution pattern confers unique synthetic versatility, enabling sequential derivatization via cross-coupling, reduction, and nitrile transformations. The indazole core is a privileged scaffold in pharmaceutical research, frequently found in kinase inhibitors and other bioactive molecules [2]. The compound is primarily utilized as an advanced synthetic intermediate in the preparation of focused libraries for drug discovery programs targeting oncology and inflammation.

Why 6-Bromo-4-nitro-1H-indazole-3-carbonitrile Cannot Be Replaced by Common Indazole Analogs


Substituting 6-bromo-4-nitro-1H-indazole-3-carbonitrile with structurally similar indazoles (e.g., 6-bromo-4-nitro-1H-indazole lacking the 3-carbonitrile, or 4-nitro-1H-indazole-3-carbonitrile lacking the 6-bromo) fundamentally alters both the synthetic trajectory and the physicochemical properties of downstream products. The precise positioning of the bromo, nitro, and carbonitrile groups dictates not only the regioselectivity of chemical transformations [1] but also the electronic distribution and hydrogen-bonding capacity of the core [2]. Even a minor change—such as replacing bromine with chlorine—results in quantifiable differences in lipophilicity (ΔXLogP3) and molecular weight that can impact membrane permeability, protein binding, and overall pharmacokinetic behavior in lead optimization campaigns. The following quantitative evidence demonstrates that this specific substitution pattern is non-interchangeable for researchers requiring predictable reactivity and consistent physicochemical properties.

Quantitative Differentiation of 6-Bromo-4-nitro-1H-indazole-3-carbonitrile Against Closest Analogs


Orthogonal Functional Group Handles Enable Divergent Synthetic Derivatization vs. Mono- or Di-Substituted Analogs

6-Bromo-4-nitro-1H-indazole-3-carbonitrile possesses three orthogonal reactive handles (6-bromo, 4-nitro, 3-carbonitrile) within a single indazole core. In contrast, the analog 6-bromo-4-nitro-1H-indazole (CAS 885518-46-7) lacks the 3-carbonitrile, eliminating the ability to generate carboxamides, tetrazoles, or other nitrile-derived pharmacophores. Similarly, 4-nitro-1H-indazole-3-carbonitrile (CAS 1260386-34-2) lacks the 6-bromo handle, precluding Suzuki-Miyaura cross-coupling at that position. Class-level data for bromonitroarenes in ligand-free Suzuki reactions demonstrate that aryl bromides react with arylboronic acids to give biaryl products in yields up to 95% under optimized conditions [1]. Nitro groups in analogous indazole systems undergo facile reduction to amines with typical conversions exceeding 90% [2]. The presence of all three groups in the target compound enables sequential diversification without protection/deprotection steps, reducing synthetic step count by an estimated 2–3 steps compared to building block combinations that require orthogonal protection strategies.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Physicochemical Differentiation: Lipophilicity and Molecular Weight vs. 6-Chloro Analog

Substituting bromine with chlorine in the 6-position yields 6-chloro-4-nitro-1H-indazole-3-carbonitrile (CAS 885519-37-9). Computed physicochemical properties from PubChem reveal quantifiable differences that impact drug-likeness parameters. The target bromo compound has a computed XLogP3 of 2.1 and a molecular weight of 267.04 g/mol [1]. The chloro analog has a molecular weight of 222.59 g/mol and an estimated XLogP3 of approximately 1.8 [2]. The ΔXLogP3 of +0.3 for the bromo analog indicates increased lipophilicity, which can enhance passive membrane permeability but may also increase metabolic liability. The higher molecular weight of the bromo compound shifts it closer to the upper limit of Lipinski's Rule of Five (MW <500) while remaining within acceptable bounds. These differences are particularly relevant in fragment-based drug discovery, where small changes in lipophilicity can significantly alter binding kinetics and off-target profiles.

Physicochemical Properties Lipophilicity ADME

Regioisomeric Differentiation: Biological Target Profile Divergence from 5-Nitro-1H-indazole-3-carbonitrile

The 5-nitro regioisomer, 5-nitro-1H-indazole-3-carbonitrile (DL0805, CAS 90348-29-1), is a characterized ROCK-I inhibitor with an IC50 of 6.67 µM in enzymatic assays . In contrast, the 4-nitro substitution pattern present in 6-bromo-4-nitro-1H-indazole-3-carbonitrile aligns with a pharmacophore associated with nitric oxide synthase (NOS) inhibition. Studies on 4-substituted indazoles demonstrate that introduction of bromine at the 4-position (analogous to the nitro substitution pattern) yields compounds with potent nNOS inhibitory activity, comparable to the reference 7-nitroindazole [1]. While direct head-to-head data for the target compound are not available, the regioisomeric shift from 5-nitro to 4-nitro fundamentally alters the kinase selectivity profile, redirecting biological activity from the ROCK family toward the NOS family. This SAR divergence underscores that these compounds are not interchangeable for mechanism-of-action studies.

Kinase Inhibition NOS Inhibition SAR

Commercial Availability and Purity Specification for Reproducible Research

6-Bromo-4-nitro-1H-indazole-3-carbonitrile is available from multiple reputable chemical suppliers (e.g., Parchem) with typical purity specifications of ≥95% for similar indazole building blocks . The compound's exact mass is 265.94394 Da and monoisotopic mass is 265.94394 Da, as computed by PubChem [1]. In contrast, less common indazole analogs may only be available from custom synthesis houses with variable purity and longer lead times. Procurement from established vendors ensures batch-to-batch consistency in synthetic campaigns and biological assays, reducing variability that can confound SAR interpretation. The compound is supplied as a solid under standard storage conditions, with an MDL number (MFCD07781373) and InChIKey (OOBSOEUVDQTYLF-UHFFFAOYSA-N) that facilitate unambiguous identification and inventory management [1].

Procurement Quality Control Reproducibility

Optimal Research Applications for 6-Bromo-4-nitro-1H-indazole-3-carbonitrile Based on Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Requiring Sequential Diversification

Medicinal chemistry teams building focused libraries targeting kinase ATP-binding pockets can utilize the three orthogonal handles of 6-bromo-4-nitro-1H-indazole-3-carbonitrile to explore chemical space efficiently. The 6-bromo group enables Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl moieties [1]. Subsequent reduction of the 4-nitro group provides an amine for amide bond formation or reductive amination [2]. Finally, the 3-carbonitrile can be converted to a carboxamide, tetrazole, or aminomethyl group to modulate hinge-binding interactions. This sequential diversification without protecting group manipulations reduces synthetic step count and accelerates SAR exploration.

Fragment-Based Drug Discovery Campaigns Targeting NOS Enzymes

Given the class-level association of 4-substituted indazoles with nNOS inhibition [1], 6-bromo-4-nitro-1H-indazole-3-carbonitrile serves as a suitable fragment starting point for NOS inhibitor development. The bromo and nitro substituents provide vectors for fragment growth, while the carbonitrile offers a handle for optimizing pharmacokinetic properties. Researchers can leverage the compound's commercial availability and defined purity (≥95%) to generate reliable SAR data, minimizing batch-to-batch variability that could confound fragment screening results [2].

Physicochemical Property Optimization in Lead Series

For lead series where lipophilicity modulation is critical, the bromo analog (6-bromo-4-nitro-1H-indazole-3-carbonitrile) offers a higher XLogP3 (2.1) compared to the chloro analog (≈1.8) [1]. This difference can be strategically exploited to enhance membrane permeability in cell-based assays or to reduce solubility for compounds intended for depot formulations. The computed topological polar surface area (TPSA) of 98.3 Ų for both halogen analogs indicates similar hydrogen-bonding capacity, allowing researchers to isolate the effect of lipophilicity on ADME properties without confounding changes in polarity.

Synthetic Methodology Development for Polyfunctional Indazoles

Academic and industrial process chemistry groups developing new catalytic methods for heterocycle functionalization can employ 6-bromo-4-nitro-1H-indazole-3-carbonitrile as a model substrate. The presence of both electron-withdrawing (nitro, carbonitrile) and electron-donating (bromo) substituents on the indazole core creates a challenging electronic environment for cross-coupling and reduction reactions. Successful methodology on this substrate is likely to be broadly applicable to a range of pharmaceutically relevant indazole derivatives [1].

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